Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Description
Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexane ring substituted with a methyl group at the 1-position and a ketone at the 4-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 219.26 g/mol and a purity of 95% . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as kinase inhibitors or antiviral agents. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVQKLSACUDWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619361 | |
| Record name | tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412293-43-7 | |
| Record name | 1,1-Dimethylethyl N-(1-methyl-4-oxocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse research sources.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- IUPAC Name : tert-butyl methyl(4-oxocyclohexyl)carbamate
- CAS Number : 400899-84-5
The structural uniqueness of this compound arises from its combination of a tert-butyl group, a carbamate functional group, and a cyclohexyl moiety with a ketone. This configuration influences its stability and reactivity, making it a valuable compound for various applications in chemical research and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction disrupts metabolic pathways and affects cellular functions, which can be critical in various therapeutic contexts, including cancer treatment and enzyme regulation.
Biological Activity and Applications
Research indicates that this compound exhibits notable biological activity in several areas:
- Enzyme Interactions : The compound has been studied for its ability to modulate enzyme activities, suggesting potential applications in drug design aimed at targeting specific biochemical pathways.
- Pharmacological Potential : Its unique structure allows it to serve as a precursor for developing pharmaceutical agents that target specific biological processes. This includes applications in cancer therapy where enzyme inhibition is crucial.
- Chiral Auxiliary in Synthesis : In organic synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products which are essential in developing effective drugs.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Tert-butyl (4-oxocyclohexyl)carbamate | C12H21NO3 | Lacks the methyl group at position 1 |
| Tert-butyl (3-oxocyclohexyl)carbamate | C12H21NO3 | Contains an oxo group at position 3 instead of 4 |
| Tert-butyl 3-oxocyclopentylcarbamate | C11H19NO3 | Features a cyclopentane ring instead of cyclohexane |
The distinct features of this compound contribute to its unique biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : Investigations into its inhibitory effects on specific enzymes have shown promising results, indicating potential therapeutic applications in managing diseases associated with enzyme dysregulation.
- Drug Development Research : The compound's role as an intermediate in synthesizing biologically active compounds has been documented, emphasizing its importance in pharmaceutical chemistry.
- Synthesis Methodologies : Research has explored various synthesis methods for this compound, including solvent-free reactions that enhance yield and purity, which are crucial for its application in drug development.
Comparison with Similar Compounds
Ring Size and Substituent Position
Functional Group Variations
- Linear vs. Cyclic Ketones : The linear 4-oxobutan-2-yl derivative (CAS 186743-06-6) exhibits lower similarity due to its flexible chain, which impacts conformational stability and solubility in polar solvents .
- Phenyl-Spaced Derivatives : tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate (CAS 178163-65-0) incorporates a phenyl group, enhancing π-π stacking interactions in solid-state structures but reducing aqueous solubility .
Preparation Methods
Synthesis via Carbamate Formation in Methanol
One reported method involves stirring tert-butyl 1-methyl-4-oxocyclohexylcarbamate in methanol with 3-[(aminooxy)methyl]pyridine, leading to the formation of the target compound after 5 hours of reaction time at ambient conditions. The reaction mixture is concentrated under vacuum, and the residue is triturated with diisopropylether, followed by filtration to isolate the product as a white solid. The yield and characterization data include:
| Parameter | Details |
|---|---|
| Solvent | Methanol (0.5 mL) |
| Reaction time | 5 hours |
| Isolation | Concentration in vacuo, trituration with diisopropylether, filtration |
| Product form | White solid |
| Characterization | 1H-NMR (300 MHz, CDCl3), MS (ES+): m/e 334.20 |
| Yield | Not explicitly stated, but 892 mg isolated from starting 1.00 g |
This method highlights mild reaction conditions and straightforward work-up, suitable for laboratory-scale synthesis.
Reductive Amination Using Sodium Cyanoborohydride
Reductive Amination of Boc-Protected Cyclohexanone Derivatives
A related synthetic approach for carbamate derivatives of cyclohexanones involves reductive amination where tert-butyl (4-oxocyclohexyl)carbamate reacts with amines in the presence of sodium cyanoborohydride as a reducing agent. The reaction is typically conducted in ethanol at ambient temperature for 16 hours. The process includes:
| Parameter | Details |
|---|---|
| Substrates | Boc-4-aminocyclohexanone and amine hydrochloride salt |
| Solvent | Ethanol (25 mL) |
| Reducing agent | Sodium cyanoborohydride (590 mg, 9.39 mmol) |
| Reaction time | 16 hours |
| Work-up | Aqueous NaOH quench, extraction with ethyl acetate, drying over sodium sulfate, flash chromatography |
| Products | Mixture of cis- and trans- isomers of substituted carbamates |
| Yields | 45% (cis-isomer), 19% (trans-isomer) |
This method is effective for introducing amine substituents on the cyclohexyl ring while maintaining the carbamate protecting group intact. The mild reducing conditions prevent over-reduction of the keto group.
Carbamate Derivative Preparation via Phase Transfer Catalysis
Alkylation and Carbamation in Biphasic Systems
A patent describes the preparation of tert-butyl carbamate derivatives using phase transfer catalysis. The procedure involves:
| Parameter | Details |
|---|---|
| Reactants | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate |
| Solvent | Ethyl acetate (360 mL) |
| Catalyst | Tetrabutylammonium bromide (1.5 g) |
| Base | 50% KOH aqueous solution (61.1 g) |
| Temperature | Initially molten, cooled to 0–5 °C |
| Reaction time | Not explicitly stated, but reaction continued at 0–5 °C after base addition |
| Work-up | Extraction with water, washing with dilute hydrochloric acid, saturated sodium bicarbonate, and water |
| Yield | 92.4% product after crystallization with normal hexane |
This approach demonstrates high yield and purity, leveraging phase transfer catalysis to facilitate carbamate formation under controlled temperature and biphasic conditions.
Summary Table of Preparation Methods
Research Findings and Analytical Data
NMR Characterization: The 1H-NMR spectra for the methanol stirring method showed characteristic signals corresponding to the tert-butyl group (9H, singlet at ~1.44 ppm), methyl substituent (3H, singlet at ~1.35 ppm), and protons on the cyclohexyl ring and carbamate nitrogen, confirming the product structure.
Mass Spectrometry: Electrospray ionization mass spectrometry (ES+) gave a molecular ion peak at m/e 334.20, consistent with the expected molecular weight of the carbamate derivative.
Purity and Yield: The phase transfer catalysis method yielded a high purity product (92.4%) after crystallization, indicating the efficiency of this approach for scale-up and industrial synthesis.
Q & A
Q. 1.1. What are the optimized synthetic routes for Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl carbamate with 1-methyl-4-oxocyclohexylamine derivatives under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DCM at 0–25°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of carbamate to cyclohexanone derivative) and reaction time (6–12 hours). Impurities often arise from competing ring-opening or over-alkylation; purification via column chromatography (SiO₂, hexane/EtOAc gradient) achieves >95% purity .
Q. 1.2. Which analytical techniques are recommended for characterizing this carbamate’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98% typical) and detects trace byproducts (e.g., deprotected amines) using a C18 column and acetonitrile/water mobile phase .
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and carbamate carbonyl (δ 154–156 ppm) .
- FT-IR : Confirms carbamate C=O stretch (~1680–1720 cm⁻¹) and absence of hydroxyl groups (if protected) .
Advanced Research Questions
Q. 2.1. How does the stereoelectronic environment of the cyclohexyl ring influence reactivity in functional group transformations?
Methodological Answer: The 4-oxo group and 1-methyl substituent create a rigid chair conformation, directing nucleophilic attacks to equatorial positions. For example, reduction with NaBH₄ selectively yields cis-4-hydroxy derivatives due to steric hindrance from the tert-butyl group . Computational DFT studies (B3LYP/6-31G*) corroborate transition-state stabilization in axial hydride delivery .
Q. 2.2. What strategies resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer: Discrepancies arise from varying assay conditions (e.g., enzyme sources, buffer pH). A standardized protocol includes:
- Dose-response curves (IC₅₀ values) against purified targets (e.g., kinases) .
- SAR analysis : Compare analogs like tert-butyl (4-oxocycloheptyl)carbamate (7-membered ring, reduced activity) and tert-butyl (3-bromo-4-oxocyclohexyl)carbamate (halogen enhances binding) .
- Molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
Q. 2.3. What advanced purification techniques mitigate challenges in isolating enantiomerically pure forms?
Methodological Answer:
- Chiral SFC : Uses amylose-based columns (Chiralpak IA) with supercritical CO₂/ethanol to resolve diastereomers (ee >99%) .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., L-tartaric acid) .
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes .
Q. 2.4. How do steric and electronic effects of the tert-butyl group modulate carbamate stability under acidic/basic conditions?
Methodological Answer: The tert-butyl group enhances steric protection of the carbamate carbonyl, delaying hydrolysis. Kinetic studies (pH 1–13) show:
- Acidic conditions (pH <3) : Slow hydrolysis (t₁/₂ ~48 hours) via protonation of the carbonyl oxygen .
- Basic conditions (pH >10) : Rapid cleavage (t₁/₂ ~2 hours) due to hydroxide attack on the carbonyl .
- Stabilization strategies : Use electron-withdrawing substituents (e.g., nitro groups) on the cyclohexyl ring to reduce hydrolysis rates .
Methodological Considerations
Q. 3.1. Designing Comparative Studies with Structurally Similar Carbamates
- Control compounds : Include tert-butyl (4-oxocycloheptyl)carbamate (ring size variation) and benzyl analogs (e.g., tert-butyl benzyl(4-oxocyclohexyl)carbamate) to assess steric/electronic contributions .
- Assay panels : Test across enzyme families (e.g., serine hydrolases, cytochrome P450s) to identify selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
